molecular formula C12H9ClN4O B14585756 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 61581-36-0

2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B14585756
CAS No.: 61581-36-0
M. Wt: 260.68 g/mol
InChI Key: MRCJLYPIRJJVAA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of oxazolopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 2-amino-4-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. One of the primary targets is adenosine kinase (ADK), an enzyme involved in the regulation of adenosine levels in cells. The compound binds to the active site of ADK, inhibiting its activity and leading to increased levels of adenosine, which can induce apoptosis in cancer cells . Molecular docking studies have suggested the possible binding mode of the compound to ADK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit ADK and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

61581-36-0

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-(2-chlorophenyl)-7-methyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C12H9ClN4O/c1-6-9-10(17-12(14)15-6)16-11(18-9)7-4-2-3-5-8(7)13/h2-5H,1H3,(H2,14,15,17)

InChI Key

MRCJLYPIRJJVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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